Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
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Overview
Description
Dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound features multiple functional groups, including azo, sulpho, and carbonyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Introduction of the sulpho groups: Sulphonation reactions are carried out using reagents like sulfuric acid or chlorosulfonic acid.
Formation of the triazolium ring: Cyclization reactions are employed to form the triazolium ring structure.
Final assembly: The various intermediates are combined under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and sulpho groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce aromatic amines.
Scientific Research Applications
Chemistry
Dye and pigment synthesis: The compound’s azo group makes it useful in the production of dyes and pigments.
Catalysis: Its complex structure can serve as a ligand in catalytic processes.
Biology
Biological staining: The compound can be used as a staining agent in biological research to highlight specific structures in cells and tissues.
Medicine
Drug development: Its unique structure may be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt involves interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the sulpho groups can enhance solubility and binding affinity to specific proteins or enzymes. The triazolium ring may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Dihydrogen-2-(4-((1-((p-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
- Dihydrogen-2-(4-((1-((m-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt
Uniqueness
The unique combination of functional groups in dihydrogen-2-(4-((1-((o-anisidino)carbonyl)-2-oxopropyl)azo)-3-sulphophenyl)-4,7-disulpho-1H-naphtho(1,2-d)triazolium, sodium salt distinguishes it from similar compounds. Its specific arrangement of azo, sulpho, and triazolium groups contributes to its distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
83763-74-0 |
---|---|
Molecular Formula |
C27H22N6NaO12S3+ |
Molecular Weight |
741.7 g/mol |
IUPAC Name |
sodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]azaniumylideneamino]-2-sulfophenyl]-7-sulfobenzo[e]benzotriazole-4-sulfonate |
InChI |
InChI=1S/C27H22N6O12S3.Na/c1-14(34)24(27(35)28-19-5-3-4-6-21(19)45-2)30-29-16-7-10-20(22(13-16)47(39,40)41)33-31-25-18-9-8-17(46(36,37)38)11-15(18)12-23(26(25)32-33)48(42,43)44;/h3-13,24H,1-2H3,(H,28,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);/q;+1 |
InChI Key |
FPCSMUMYSUSNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)[NH+]=NC2=CC(=C(C=C2)N3N=C4C5=C(C=C(C=C5)S(=O)(=O)O)C=C(C4=N3)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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